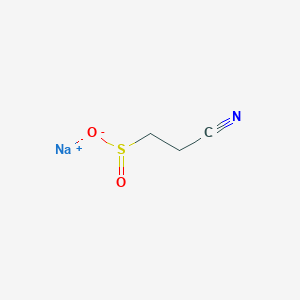
Sodium 2-cyanoethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-cyanoethane-1-sulfinate is an organosulfur compound that has gained attention due to its versatile reactivity and applications in various fields. It is a member of the sodium sulfinate family, which are known for their ability to participate in a wide range of chemical reactions, making them valuable building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-cyanoethane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyanoethane-1-sulfonyl chloride with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of this compound and sodium chloride as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-cyanoethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve mild temperatures and aqueous or organic solvents .
Major Products Formed
Major products formed from reactions with this compound include sulfonic acids, thiols, sulfonamides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium 2-cyanoethane-1-sulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 2-cyanoethane-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various molecular targets, including carbon, nitrogen, and sulfur atoms. This reactivity allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 2-cyanoethane-1-sulfinate include other sodium sulfinates, such as sodium methanesulfinate and sodium benzenesulfinate .
Uniqueness
What sets this compound apart from other sodium sulfinates is its unique cyano group, which imparts distinct reactivity and allows for the formation of a wider range of products. This makes it particularly valuable in the synthesis of complex organosulfur compounds .
Properties
Molecular Formula |
C3H4NNaO2S |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
sodium;2-cyanoethanesulfinate |
InChI |
InChI=1S/C3H5NO2S.Na/c4-2-1-3-7(5)6;/h1,3H2,(H,5,6);/q;+1/p-1 |
InChI Key |
VIJZSRLCERKIGY-UHFFFAOYSA-M |
Canonical SMILES |
C(CS(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















